molecular formula C16H23N3O3S B2799015 7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1421463-89-9

7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2799015
CAS No.: 1421463-89-9
M. Wt: 337.44
InChI Key: SXVXBWBBJDFGSJ-UHFFFAOYSA-N
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Description

7-Ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. This scaffold combines pyrimidine and thiazine rings, with substitutions at the 7- and 8-positions (ethyl and methyl groups, respectively) and a tetrahydrofuran-derived carboxamide moiety at the 3-position.

Properties

IUPAC Name

7-ethyl-8-methyl-6-oxo-N-(oxolan-2-ylmethyl)-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S/c1-3-13-10(2)18-16-19(15(13)21)8-11(9-23-16)14(20)17-7-12-5-4-6-22-12/h11-12H,3-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVXBWBBJDFGSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)NCC3CCCO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-ethyl-8-methyl-6-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide , identified by its CAS number 1421463-89-9 , is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H23N3O3SC_{16}H_{23}N_{3}O_{3}S, with a molecular weight of 337.4 g/mol . The structure incorporates a thiazine core modified with various functional groups, including a tetrahydrofuran moiety which may enhance its bioactivity.

Antitumor Activity

Recent studies have indicated that compounds within the pyrimidine-thiazine class exhibit significant antitumor properties. For instance, related compounds have been shown to inhibit dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical enzymes in nucleotide synthesis pathways in cancer cells. These pathways are often targeted in cancer therapies due to their role in cell proliferation.

Table 1: Antitumor Activity of Pyrimidine-Thiazine Derivatives

CompoundTarget EnzymeIC50 (nM)Reference
7-Ethyl-8-methyl derivativeDHFR1.7
Related analogTS5.0
Another derivativeGARFTase20.0

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Research indicates that derivatives of thiazine and pyrimidine can inhibit bacterial growth by targeting essential bacterial enzymes such as SecA involved in protein secretion pathways. This inhibition leads to reduced virulence and survival of pathogenic bacteria.

Table 2: Antimicrobial Activity of Thiazine Derivatives

CompoundTarget EnzymeIC50 (μM)Reference
7-Ethyl-8-methyl derivativeSecA ATPase activity18.0
Another derivativeTranslocation activity>200.0

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in nucleic acid synthesis and protein secretion. The structural features of the compound allow it to interact effectively with these targets:

  • Inhibition of Dihydrofolate Reductase (DHFR) : By mimicking the natural substrate of DHFR, the compound can effectively block its active site, preventing the conversion necessary for DNA synthesis.
  • Inhibition of Thymidylate Synthase (TS) : This action disrupts the synthesis of thymidine monophosphate (dTMP), a precursor for DNA replication.
  • Targeting SecA : Inhibiting SecA affects bacterial protein secretion, crucial for maintaining bacterial viability and pathogenicity.

Case Studies

Several case studies have demonstrated the efficacy of thiazine derivatives in clinical settings:

  • Study on Antitumor Efficacy : A study published in Cancer Research highlighted a pyrimidine-thiazine derivative that showed an IC50 value of 1.7 nM against KB human tumor cells expressing folate receptors, indicating potent antitumor activity ( ).
  • Antimicrobial Efficacy : In another study focusing on bacterial infections, a related thiazine derivative exhibited significant inhibition against E. coli, showcasing its potential as an antibiotic ( ).

Comparison with Similar Compounds

Pyrimido[2,1-b][1,3]oxazine Derivatives

Example : 2-(4-Chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (Compound 3, )

  • Structural Differences: Core: Oxazine (oxygen atom) vs. thiazine (sulfur atom) in the target compound. Substituents: Methylthio (SMe) at position 8 vs. ethyl and methyl groups in the target compound. Functional Groups: Cyano (CN) at position 7 vs. carboxamide in the target compound.
  • Reactivity :
    • The methylthio group in Compound 3 acts as a leaving group, enabling nucleophilic substitution reactions .
    • The tetrahydrofuran carboxamide in the target compound may enhance solubility or binding affinity due to its oxygen-rich structure.

Thiazolo[3,2-a]pyrimidine Derivatives

Example : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Structural Differences :
    • Core : Thiazolo[3,2-a]pyrimidine (fused thiazole-pyrimidine) vs. pyrimido[2,1-b]thiazine.
    • Substituents : Trimethoxybenzylidene and ester groups vs. ethyl, methyl, and carboxamide in the target compound.
  • Conformation :
    • The central pyrimidine ring adopts a flattened boat conformation in the thiazolo derivative , whereas the target compound’s puckering (if any) is undetermined.

Substituent Effects

Compound Type Key Substituents Impact on Properties
Pyrimido[2,1-b]thiazine (Target) 7-Ethyl, 8-methyl, THF-carboxamide Potential enhanced solubility and binding
Pyrimido[2,1-b]oxazine (3) 8-Methylthio, 7-cyano Electrophilic reactivity at SMe position
Thiazolo[3,2-a]pyrimidine 2-Trimethoxybenzylidene, 6-ester Planar aromatic stacking interactions

Pharmacological Implications

  • Pyrimidooxazines: Methylthio and cyano groups may confer antimicrobial or anticancer activity .
  • Thiazolopyrimidines : Trimethoxybenzylidene derivatives could interact with DNA or enzymes via π-stacking .
  • Tetrahydrofuran Carboxamide : The THF moiety in the target compound may mimic sugar structures, suggesting applicability in nucleoside analog design.

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